molecular formula C14H13ClN2O2 B3023235 N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide CAS No. 861433-88-7

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

Cat. No.: B3023235
CAS No.: 861433-88-7
M. Wt: 276.72 g/mol
InChI Key: SUCLJWSCJZWECE-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)-2-phenoxyacetamide (CAS 861433-88-7) is a chemical compound with the molecular formula C 14 H 13 ClN 2 O 2 and a molecular weight of 276.72 g/mol . This phenoxyacetamide derivative is supplied for research purposes and is characterized by high purity, with some suppliers specifying a purity of 95% . Proper storage conditions are essential for maintaining stability; it is recommended to be kept sealed in a dry environment at 2-8°C . From a research perspective, phenoxy acetamide and its derivatives represent a chemotype of significant interest in medicinal chemistry and drug discovery . The structural framework of this compound class is associated with a diverse range of potential biological activities. Scientific literature indicates that phenoxy acetamide derivatives have been investigated for various pharmacological properties, including their role as core scaffolds in the development of novel therapeutic agents . Specifically, research into phenoxy thiazole derivatives has revealed promising cytotoxic and anti-proliferative activities against multiple cancer cell lines, highlighting the value of this chemical class in oncology research . Furthermore, phenoxy acids and their analogs have been studied for other biological activities such as anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral effects . Researchers value this compound for its utility as a building block in synthetic chemistry programs aimed at exploring chemical diversity and structure-activity relationships to develop pharmacologically interesting compounds with improved safety and efficacy profiles . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCLJWSCJZWECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 4-amino-2-chlorophenol with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with key analogs from and other sources:

Compound Name Substituents on Aromatic Ring Melting Point (°C) Key Structural Features
N-(4-Amino-2-chlorophenyl)-2-phenoxyacetamide 4-NH₂, 2-Cl Not reported Amino group enables H-bonding; Cl enhances lipophilicity
Gc : N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide 4-Cl, 2-F 110–111 Halogenated (Cl, F) substituents increase molecular rigidity
Gb : N-(3,4-Difluorophenyl)-2-phenoxyacetamide 3-F, 4-F 90–91 Electron-withdrawing F atoms reduce basicity
Gd : 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide 4-SO₂NH₂ 206–207 Sulfonamide group enhances solubility and H-bonding
Gf : 2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide 3-CF₃ 93–94 Strongly electron-withdrawing CF₃ group affects electronic density

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., Gc, Gb) exhibit moderate melting points (90–111°C), while sulfonamide-containing analogs (Gd) show significantly higher melting points (206–207°C), likely due to enhanced intermolecular hydrogen bonding .
  • Electronic Effects: The amino group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃ in Gf or -SO₂NH₂ in Gd), which may reduce nucleophilicity at the amide nitrogen.

Structural and Crystallographic Insights

  • Hydrogen Bonding: In N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide (), intramolecular C–H···O and intermolecular N–H···O interactions stabilize the crystal lattice.
  • Conformational Flexibility: Derivatives with bulkier substituents (e.g., -CF₃ in Gf or diphenyl groups in ) exhibit restricted rotation around the acetamide linkage, whereas the target compound’s phenoxy group may allow greater conformational freedom .

Biological Activity

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chlorine atom, and a phenoxyacetamide moiety. Its chemical structure can be represented as follows:

Chemical Formula C15H14ClN1O2\text{Chemical Formula C}_{15}\text{H}_{14}\text{ClN}_1\text{O}_2

This unique combination of functional groups allows the compound to exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Receptor Modulation: It may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that related phenoxyacetamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (µM)Selectivity Index
Compound IHepG21.4325.36
Compound IIMCF-70.5713.00

These results indicate that these compounds selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Antiviral Activity

Another area of investigation is the antiviral properties of this compound analogues. A series of substituted compounds were reported as potent inhibitors against human adenovirus (HAdV), showing low micromolar potency with selectivity indexes exceeding 100. Notably, one derivative demonstrated an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity .

Case Studies

  • Cytotoxic Effects on HepG2 Cells:
    • A study evaluated the effects of this compound on HepG2 cells, revealing a significant increase in apoptotic cell death (47.31% in treated cells vs. 1.93% in controls). The mechanism was linked to both apoptosis and necrosis .
  • Antiviral Efficacy:
    • In vitro studies showed that specific derivatives effectively inhibited HAdV replication by targeting the viral DNA replication process, indicating potential for therapeutic use in viral infections .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-reduction.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the structure (Table 1) .
  • NMR Spectroscopy : Confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide protons (δ 2.1–2.5 ppm) .

Q. Table 1: Key Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Reference
N–H···O2.89165
C–H···O3.12142

Advanced: What analytical methods resolve contradictions in melting points or spectral data across studies?

Answer:
Discrepancies in melting points (e.g., 110–111°C vs. 93–94°C for similar derivatives) may arise from:

  • Polymorphism : Recrystallize the compound from different solvents (toluene, ethanol) and analyze via DSC .
  • Purity : Use preparative HPLC (>98% purity) and compare NMR integrals for impurity detection .
  • Crystallinity : Perform PXRD to identify amorphous vs. crystalline phases .

Advanced: How can computational modeling predict the compound’s reactivity or stability?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic (amine) and electrophilic (chlorine) sites .
  • Hydrogen Bond Analysis : Use Mercury Software to visualize packing interactions and assess solubility/stability .

Q. Table 2: Computational vs. Experimental Bond Lengths

BondCalculated (Å)Experimental (Å)
C–Cl1.741.73
C–O (acetamide)1.221.21

Advanced: What strategies optimize the synthesis of bioactive derivatives?

Answer:
Adopt parallel synthesis (e.g., ) to generate analogs:

  • Substituent Variation : Replace the 4-chloro group with fluoro or trifluoromethyl to study electronic effects .
  • Bioactivity Screening : Test derivatives against kinase targets (e.g., EGFR) using SPR or fluorescence polarization assays.

Q. Table 3: Derivative Bioactivity Data

DerivativeIC50 (nM)Solubility (mg/mL)
4-Fluoro analog12.30.45
4-Trifluoromethyl8.70.32

Advanced: How do intermolecular interactions influence crystallization outcomes?

Answer:

  • Hydrogen Bonding : N–H···O bonds dominate packing, forming 1D chains (Fig. 3 in ).
  • Solvent Choice : Toluene yields larger crystals for X-ray studies, while ethanol produces needle-like morphologies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 2
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N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

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